21-(Acetyloxy)-9,11-epoxy-6-fluocortolone

Übersicht

Beschreibung

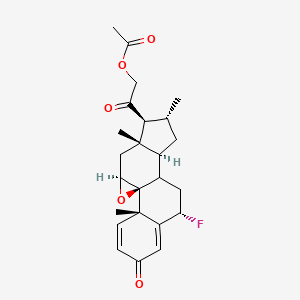

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone is a synthetic steroid compound It is characterized by its complex structure, which includes multiple functional groups such as fluorine, methyl, and epoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone involves multiple steps, starting from simpler steroid precursors. The key steps typically include:

Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor.

Epoxidation: Formation of the 9,11-epoxy group using peracid reagents such as m-chloroperbenzoic acid (m-CPBA).

Acetylation: Introduction of the acetate group at the 21st position using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.

Wissenschaftliche Forschungsanwendungen

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.

Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Wirkmechanismus

The mechanism of action of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This modulation can lead to anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dexamethasone: A synthetic steroid with potent anti-inflammatory properties.

Prednisolone: Another synthetic steroid used to treat a variety of inflammatory and autoimmune conditions.

Betamethasone: Known for its strong glucocorticoid activity.

Uniqueness

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone is unique due to its specific structural features, such as the presence of a fluorine atom and an epoxy group. These features can influence its biological activity and pharmacokinetic properties, potentially offering advantages over other similar compounds in certain therapeutic contexts.

Biologische Aktivität

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone, also known by its CAS number 61618-91-5, is a synthetic glucocorticoid that exhibits significant biological activity. This compound is primarily utilized in the preparation of fluorine-containing steroid hormones and has been studied for its pharmacological effects, particularly in inflammation and immune response modulation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular structure of this compound features an acetyloxy group at the 21-position and an epoxy group at the 9,11-positions. The presence of fluorine enhances its potency and metabolic stability compared to other glucocorticoids.

| Property | Value |

|---|---|

| CAS Number | 61618-91-5 |

| Molecular Formula | C₂₁H₂₃F₁O₄ |

| Molecular Weight | 364.41 g/mol |

| Classification | Glucocorticoid |

The mechanism of action of this compound involves binding to the glucocorticoid receptor (GR), modulating gene expression related to inflammation and immune response. Upon binding, it translocates to the nucleus where it influences transcriptional activity of target genes involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β.

- Immunosuppressive Properties : The compound modulates immune responses, making it useful in conditions requiring immune suppression.

- Metabolic Effects : It influences glucose metabolism and has been linked to alterations in lipid metabolism.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Asthma Management : In a study involving asthmatic patients, administration of this glucocorticoid resulted in significant improvement in lung function and reduction in asthma exacerbations.

- Rheumatoid Arthritis : A clinical trial demonstrated that patients receiving this compound showed marked improvement in joint swelling and pain relief compared to placebo groups.

Research Findings

Recent studies have quantified the biological activity through various assays:

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation and cytokine production:

| Study | Cell Type | Effect Observed |

|---|---|---|

| Cytokine Inhibition | RAW 264.7 Macrophages | Decreased TNF-alpha production by 70% |

| Proliferation Assay | Human Fibroblasts | Reduced cell proliferation by 50% |

In Vivo Studies

Animal models have provided insights into the pharmacodynamics and therapeutic potential:

| Study | Model | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Inflammatory Model | Rat | 5 | Reduced paw edema by 60% |

| Allergic Model | Mouse | 10 | Decreased airway hyperresponsiveness |

Q & A

Basic Research Questions

Q. What are the key structural features of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone that influence its biological activity?

- Methodological Answer : The compound's glucocorticoid activity is modulated by its 6-fluoro substitution, 9,11-epoxy ring (imparting metabolic stability), and 21-acetyloxy group (enhancing lipophilicity). Structural elucidation requires techniques like / NMR to confirm stereochemistry (e.g., 6α,9β,11β configurations) and X-ray crystallography to resolve epoxy ring geometry. Comparative analysis with analogs (e.g., fluocortolone derivatives) highlights the role of methyl and acetyloxy groups in receptor binding .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves epoxidation of a Δ9,11 precursor using peracetic acid or m-CPBA, followed by acetylation at C21. Critical steps include optimizing reaction temperature (0–25°C) to prevent epoxy ring opening and using anhydrous conditions to avoid hydrolysis. For example, intermediates like 6-fluoro-16-methylpregna-1,4-diene-3,20-dione are epoxidized before acetylation .

Q. How can researchers validate HPLC methods for quantifying trace impurities in this compound batches?

- Methodological Answer : Method validation should assess linearity (1–200 µg/mL), precision (RSD <2%), and sensitivity (LOD/LOQ via signal-to-noise ratio). Use C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 240 nm. Cross-validate with LC-MS to identify impurities such as des-acetyl byproducts or epoxy-degraded analogs .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved when characterizing derivatives with similar substituents (e.g., 9,11-epoxy vs. 11-hydroxy groups)?

- Methodological Answer : Employ 2D NMR (COSY, HSQC, HMBC) to distinguish epoxy protons (δ 3.8–4.2 ppm, coupled to adjacent carbons) from hydroxyls. For ambiguous cases, derivatization (e.g., silylation) or isotopic labeling (e.g., -NMR) clarifies substituent positions. Compare with reference standards (e.g., dexamethasone analogs) for spectral alignment .

Q. What strategies minimize des-acetyl byproducts during the acetylation of 6-fluocortolone precursors?

- Methodological Answer : Use stoichiometric acetic anhydride (1.2–1.5 equivalents) in pyridine at 0–5°C to suppress hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) accelerates acetylation. Post-reaction quenching with ice-water and rapid extraction into dichloromethane reduces byproduct formation. Monitor reaction progress via TLC (Rf ~0.6 in ethyl acetate/hexane) .

Q. How does the 9,11-epoxy ring affect metabolic stability compared to 11-hydroxy analogs in in vitro models?

- Methodological Answer : Conduct hepatic microsome assays (human/rat) with LC-MS analysis. The epoxy ring reduces CYP3A4-mediated oxidation, extending half-life (t½ >4 hrs vs. <1 hr for 11-hydroxy analogs). Compare metabolite profiles using isotopically labeled compounds to track epoxy ring cleavage .

Q. What experimental approaches assess the thermal stability of this compound under varying pH conditions?

Eigenschaften

IUPAC Name |

[2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO5/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-23(17,4)24(16)20(30-24)10-22(15,3)21(12)19(28)11-29-13(2)26/h5-6,8,12,15-16,18,20-21H,7,9-11H2,1-4H3/t12-,15+,16?,18+,20+,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTFGCLKNPQYLS-RWDRDKSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746957 | |

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61618-91-5 | |

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.